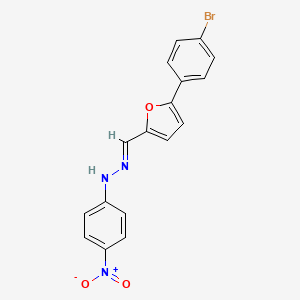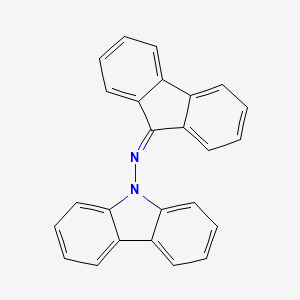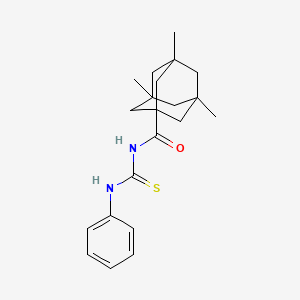
1-Phenyl-3-(3,5,7-trimethyladamantane-1-carbonyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3-(3,5,7-trimethyladamantane-1-carbonyl)thiourea is a compound belonging to the family of acyl thioureas. These compounds are known for their diverse applications in various fields such as synthetic precursors of new heterocycles, pharmacological and materials science, and technology. The presence of sulfur and nitrogen atoms in thioureas provides multiple bonding possibilities, making them significant in coordination chemistry and organic synthesis .
Preparation Methods
The synthesis of 1-Phenyl-3-(3,5,7-trimethyladamantane-1-carbonyl)thiourea typically involves the reaction of 3,5,7-trimethyladamantane-1-carbonyl chloride with phenylthiourea under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-Phenyl-3-(3,5,7-trimethyladamantane-1-carbonyl)thiourea undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of corresponding amines.
Common reagents used in these reactions include nitric acid, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Phenyl-3-(3,5,7-trimethyladamantane-1-carbonyl)thiourea has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(3,5,7-trimethyladamantane-1-carbonyl)thiourea involves its interaction with molecular targets through hydrogen bonding, π-stacking, and hydrophobic interactions. These interactions facilitate the binding of the compound to specific enzymes or receptors, leading to its biological effects . The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
1-Phenyl-3-(3,5,7-trimethyladamantane-1-carbonyl)thiourea can be compared with other similar compounds such as:
1,3,5-Trimethyladamantane: This compound has a similar adamantane core but lacks the thiourea and phenyl groups, resulting in different chemical and biological properties.
1,3,5,7-Tetramethyladamantane: Another related compound with an adamantane core, but with four methyl groups instead of three.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C21H28N2OS |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
3,5,7-trimethyl-N-(phenylcarbamothioyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C21H28N2OS/c1-18-9-19(2)11-20(3,10-18)14-21(12-18,13-19)16(24)23-17(25)22-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3,(H2,22,23,24,25) |
InChI Key |
PTDBULMRHVOSEF-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)C(=O)NC(=S)NC4=CC=CC=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


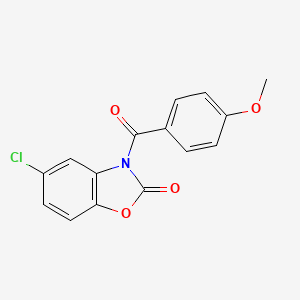
![N-[(2Z)-3,4,5-triphenyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11703217.png)
![Benzamide, 4-phenoxy-N-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11703222.png)
![4-([1,1'-biphenyl]-4-carbonyl)-7-bromo-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11703228.png)
![N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-4-methoxybenzamide](/img/structure/B11703231.png)
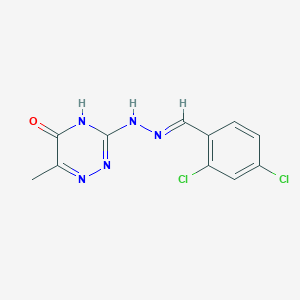
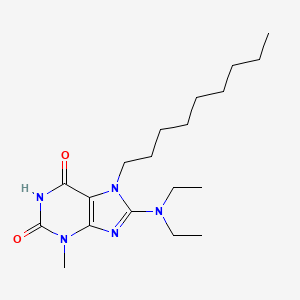
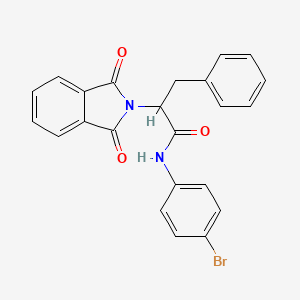
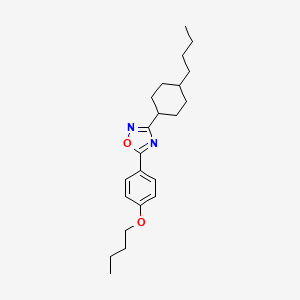
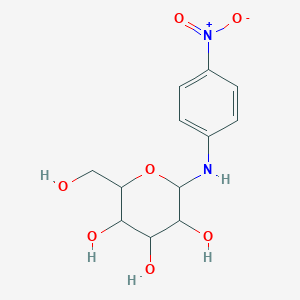
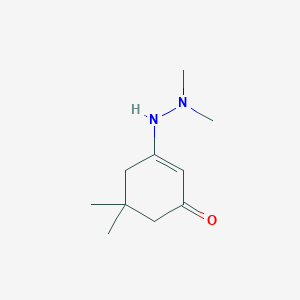
![1-{[2-Chloro-3-(phenylsulfonyl)propyl]sulfanyl}-4-nitrobenzene](/img/structure/B11703267.png)
